An In-depth Technical Guide to 3-(2-Methoxyphenoxy)piperidine Hydrochloride
An In-depth Technical Guide to 3-(2-Methoxyphenoxy)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine and its derivatives are among the most ubiquitous heterocyclic scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products.[1][2] Their conformational flexibility and ability to engage in various intermolecular interactions make them privileged structures in drug design. This guide provides a comprehensive technical overview of 3-(2-Methoxyphenoxy)piperidine hydrochloride, a member of the aryloxypiperidine class. This class of compounds has garnered significant interest for its potential to modulate various biological targets, including roles as antidepressants and analgesics.[3][4]
This document, intended for researchers and drug development professionals, will delve into the core chemical properties of 3-(2-Methoxyphenoxy)piperidine hydrochloride, offering insights into its synthesis, analytical characterization, and potential pharmacological relevance. By synthesizing established chemical principles with data from related analogues, this guide aims to provide a robust framework for the study and application of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-(2-Methoxyphenoxy)piperidine hydrochloride is fundamental to its application in research and development. The following table summarizes its key chemical identifiers and properties.
| Property | Value | Source |
| Chemical Name | 3-(2-Methoxyphenoxy)piperidine hydrochloride | N/A |
| Synonyms | N/A | N/A |
| Molecular Formula | C₁₂H₁₈ClNO₂ | [2] |
| Molecular Weight | 243.73 g/mol | [2] |
| Appearance | Predicted to be a white to off-white solid | Inferred from similar piperidine hydrochlorides |
| Melting Point | Not definitively reported; expected to be in the range of similar piperidine hydrochlorides. For example, piperidine hydrochloride has a melting point of 245-248 °C.[5] | N/A |
| Solubility | Expected to be soluble in water and lower alcohols (methanol, ethanol), and sparingly soluble in non-polar organic solvents. Piperidine itself is miscible with water and soluble in many organic solvents.[6] | Inferred from piperidine and its salts[6] |
| pKa (of the piperidinium ion) | Estimated to be around 11.2, similar to piperidine.[7] | Inferred from piperidine[7] |
Synthesis and Purification
The synthesis of 3-(2-Methoxyphenoxy)piperidine hydrochloride can be logically approached through a Williamson ether synthesis, a robust and widely used method for forming ethers.[8][9][10] This strategy involves the reaction of a deprotonated alcohol with an organohalide. In this case, the synthesis would proceed from commercially available 3-hydroxypiperidine and 2-methoxyphenol (guaiacol).
A plausible synthetic route is outlined below:
Caption: Proposed synthetic workflow for 3-(2-Methoxyphenoxy)piperidine hydrochloride.
Experimental Protocol: A Generalized Approach
The following protocol is a representative, self-validating procedure for the synthesis of 3-(2-Methoxyphenoxy)piperidine hydrochloride.
Step 1: N-Protection of 3-Hydroxypiperidine
-
To a stirred solution of 3-hydroxypiperidine in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine.
-
Cool the mixture in an ice bath and slowly add di-tert-butyl dicarbonate (Boc-anhydride).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Dry the organic layer, filter, and concentrate under reduced pressure to yield N-Boc-3-hydroxypiperidine, which can be purified by column chromatography if necessary.[11][12]
Step 2: Williamson Ether Synthesis
-
In a flame-dried flask under an inert atmosphere, suspend sodium hydride in a dry aprotic solvent (e.g., THF or DMF).
-
Add a solution of 2-methoxyphenol (guaiacol) in the same solvent dropwise at 0 °C.
-
Stir the mixture at room temperature until hydrogen evolution ceases, indicating the formation of the sodium guaiacolate.
-
Add a solution of a suitable electrophile, such as N-Boc-3-(tosyloxy)piperidine (prepared from N-Boc-3-hydroxypiperidine and tosyl chloride), to the reaction mixture.
-
Heat the reaction mixture to ensure completion of the SN2 reaction (e.g., 50-80 °C), monitoring by TLC.
-
Cool the reaction and quench carefully with water.
-
Extract the product into an organic solvent, wash the organic layer, dry, and concentrate to yield crude N-Boc-3-(2-methoxyphenoxy)piperidine.[8][9][10]
-
Purify the product by column chromatography.
Step 3: Deprotection and Hydrochloride Salt Formation
-
Dissolve the purified N-Boc-3-(2-methoxyphenoxy)piperidine in a suitable solvent (e.g., diethyl ether or dioxane).
-
Add a solution of hydrochloric acid in the same or a compatible solvent (e.g., HCl in diethyl ether).
-
Stir the mixture, which should result in the precipitation of the hydrochloride salt.
-
Collect the solid product by filtration, wash with the solvent, and dry under vacuum to obtain 3-(2-Methoxyphenoxy)piperidine hydrochloride.[13]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
¹H NMR (Proton NMR): The ¹H NMR spectrum of 3-(2-Methoxyphenoxy)piperidine hydrochloride is expected to show distinct signals for the protons on the piperidine ring, the methoxy group, and the aromatic ring. The chemical shifts will be influenced by the electron-withdrawing effect of the protonated nitrogen.
-
Aromatic Protons: Signals in the range of δ 6.8-7.2 ppm.
-
Piperidine Protons: A complex series of multiplets between δ 1.5-3.5 ppm. The proton at the 3-position, being adjacent to the ether linkage, will likely appear at a downfield-shifted position.
-
Methoxy Protons: A sharp singlet around δ 3.8 ppm.
-
N-H Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the number and electronic environment of the carbon atoms.
-
Aromatic Carbons: Signals in the range of δ 110-160 ppm.
-
Piperidine Carbons: Signals typically between δ 20-60 ppm. The carbon at the 3-position will be shifted downfield due to the ether linkage.
-
Methoxy Carbon: A signal around δ 55-60 ppm.
| Predicted ¹³C NMR Chemical Shifts | |
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Aromatic C-O | ~150 |
| Aromatic C-OCH₃ | ~148 |
| Aromatic CH | 110-125 |
| Piperidine C3 | 70-80 |
| Piperidine C2, C6 | 45-55 |
| Piperidine C4, C5 | 20-35 |
| Methoxy C | ~56 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected to be the base peak.
-
Expected [M+H]⁺: m/z = 208.13 (for the free base)
Fragmentation patterns in tandem MS (MS/MS) can provide further structural information. Common fragmentation pathways for piperidine derivatives include cleavage of the piperidine ring and loss of substituents.[7][14]
Caption: Predicted major fragmentation pathways for 3-(2-Methoxyphenoxy)piperidine.
Pharmacological Profile and Potential Applications
While specific pharmacological data for 3-(2-Methoxyphenoxy)piperidine hydrochloride is not extensively reported in the public domain, the broader class of aryloxypiperidines has been investigated for a range of biological activities.
Potential Mechanisms of Action:
-
Monoamine Reuptake Inhibition: Many piperidine derivatives act as inhibitors of monoamine transporters, including those for serotonin (SERT), norepinephrine (NET), and dopamine (DAT). This activity is the basis for their use as antidepressants.[3]
-
Sigma Receptor Modulation: Arylpiperidines have been shown to interact with sigma receptors, which are implicated in a variety of neurological processes.[15]
-
Opioid Receptor Interaction: The piperidine scaffold is a key pharmacophore in many opioid analgesics.[4]
Therapeutic Potential:
Based on the activities of related compounds, 3-(2-Methoxyphenoxy)piperidine hydrochloride could be a candidate for investigation in the following areas:
-
Depression and Anxiety Disorders: Due to potential monoamine reuptake inhibition.[3]
-
Neuropathic Pain: Through modulation of central nervous system targets.[1]
-
Neurodegenerative Diseases: Some piperidine derivatives are being explored for their neuroprotective effects.
Protocol for In Vitro Pharmacological Screening
To assess the potential biological activity of 3-(2-Methoxyphenoxy)piperidine hydrochloride, a tiered screening approach is recommended.
Tier 1: Primary Binding Assays
-
Objective: To determine the affinity of the compound for key CNS targets.
-
Methodology: Radioligand binding assays for SERT, NET, DAT, and sigma receptors (σ₁ and σ₂).
-
Procedure:
-
Prepare cell membrane homogenates expressing the target receptors.
-
Incubate the membranes with a specific radioligand and varying concentrations of the test compound.
-
After incubation, separate bound and free radioligand by filtration.
-
Quantify the bound radioactivity and calculate the Ki (inhibition constant) value for the test compound.
-
Tier 2: Functional Assays
-
Objective: To determine the functional activity (agonist, antagonist, or inhibitor) at the targets identified in Tier 1.
-
Methodology:
-
Monoamine Transporters: In vitro uptake assays using synaptosomes or cell lines expressing the transporters. Measure the inhibition of radiolabeled substrate (e.g., [³H]serotonin) uptake.
-
Receptors: Functional assays such as calcium mobilization or cAMP assays in cell lines expressing the target receptors.
-
This systematic screening approach allows for the efficient characterization of the compound's pharmacological profile and provides a rationale for further in vivo studies.[16][17][18]
Conclusion
3-(2-Methoxyphenoxy)piperidine hydrochloride is a member of a pharmacologically significant class of compounds. While specific experimental data for this molecule is limited, this guide has provided a comprehensive technical overview based on established chemical principles and data from closely related analogues. The proposed synthetic route via Williamson ether synthesis offers a practical approach to obtaining this compound. The predicted analytical data provides a benchmark for its characterization. The potential pharmacological activities, rooted in the known properties of aryloxypiperidines, suggest that this compound may be a valuable tool for research in neuroscience and drug discovery. The protocols outlined herein provide a framework for its synthesis, characterization, and initial pharmacological evaluation.
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